2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethan-1-one
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Overview
Description
2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethan-1-one: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a trichloromethyl group attached to an indole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-methylindole and trichloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The trichloroacetyl chloride is added dropwise to a solution of 7-methylindole in an inert solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethan-1-one: undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Reduction: Formation of partially or fully dechlorinated products.
Oxidation: Formation of oxidized indole derivatives.
Scientific Research Applications
2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethan-1-one: has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.
Industrial Applications: Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethan-1-one: can be compared with other indole derivatives such as:
2,2,2-trichloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one: Similar structure but with a different substitution pattern on the indole ring.
2,2,2-trichloro-1-(5-methyl-1H-indol-3-yl)ethan-1-one: Another isomer with the methyl group at a different position on the indole ring.
2,2,2-trichloro-1-(1H-indol-3-yl)ethan-1-one: Lacks the methyl group, leading to different chemical and biological properties.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
855628-07-8 |
---|---|
Molecular Formula |
C11H8Cl3NO |
Molecular Weight |
276.5 |
Purity |
95 |
Origin of Product |
United States |
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